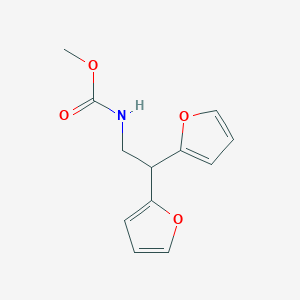

Methyl (2,2-di(furan-2-yl)ethyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-12(14)13-8-9(10-4-2-6-16-10)11-5-3-7-17-11/h2-7,9H,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOZRIQBFNNDCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(C1=CC=CO1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 2,2 Di Furan 2 Yl Ethyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Assignments and Conformational Analysis

There is no specific published ¹H or ¹³C NMR data for Methyl (2,2-di(furan-2-yl)ethyl)carbamate. In the absence of experimental spectra, a theoretical analysis would be required to predict the chemical shifts and coupling constants.

Expected ¹H NMR Signals: One would anticipate signals corresponding to the furan (B31954) ring protons (typically in the range of 6.0-7.5 ppm), the methine proton (-CH-), the methylene protons (-CH₂-), the carbamate (B1207046) N-H proton (which can be broad and variable in position), and the methyl protons of the carbamate group (-OCH₃).

Expected ¹³C NMR Signals: Signals would be expected for the furan ring carbons (with carbons adjacent to the oxygen being the most deshielded), the methine and methylene carbons, the carbonyl carbon of the carbamate (typically around 155-160 ppm), and the methyl carbon.

Conformational analysis would depend on observing specific through-space interactions and measuring coupling constants, which is not possible without experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, between the methine and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, providing insights into the molecule's preferred conformation and stereochemistry.

No published 2D NMR data for this compound could be located.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies.

FTIR: Key expected absorptions would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretching from the carbamate group (around 1700 cm⁻¹), C-N stretching, and C-O stretching bands, as well as characteristic vibrations of the furan ring.

Raman: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations.

Specific experimental FTIR and Raman spectra for this compound are not available in the literature. While general vibrational frequencies for furan globalresearchonline.netudayton.educhemicalpapers.commit.edu and carbamate mdpi.comresearchgate.net moieties are well-documented, a detailed analysis of their interactions within this specific molecule is not possible.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would be needed to confirm the exact molecular formula (C₁₂H₁₃NO₄) by providing a highly accurate mass measurement of the molecular ion.

A search of mass spectrometry databases did not yield any experimental data or fragmentation patterns for this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

To perform this analysis, a suitable single crystal of this compound would need to be synthesized and grown. There are no published crystal structures for this compound in crystallographic databases. Therefore, information regarding its solid-state conformation, molecular geometry, and crystal packing arrangements is currently unknown. Studies on other substituted ethyl carbamates show that molecular conformation is often stabilized by intramolecular hydrogen bonds iucr.orgnih.gov.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are used to determine the absolute configuration of chiral molecules. This compound is a chiral molecule (due to the stereocenter at the carbon atom bonded to the two furan rings and the ethylamine moiety).

ECD: Measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum (a Cotton effect) is characteristic of the molecule's stereochemistry.

VCD: Is the infrared analog of ECD, measuring differential absorption in the vibrational region of the spectrum.

To assign the absolute stereochemistry, experimental ECD or VCD spectra would need to be recorded and compared with spectra predicted from quantum chemical calculations for a known configuration (R or S). No such experimental or theoretical chiroptical studies for this specific compound have been reported in the literature nih.govnih.gov.

While the analytical techniques outlined provide a comprehensive framework for the structural elucidation of this compound, there is a notable absence of published experimental data for this specific compound across all major spectroscopic and crystallographic databases. A complete and scientifically accurate characterization as requested is therefore not possible at this time. The synthesis and subsequent detailed analysis of this molecule would represent a novel contribution to the chemical sciences, filling the current gap in knowledge.

Computational and Theoretical Investigations of Methyl 2,2 Di Furan 2 Yl Ethyl Carbamate

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. It is widely used to determine the ground-state properties of molecules, such as their optimized geometry and electronic energies.

Regarding the di-furan-2-yl ethyl moiety, DFT calculations on furan (B31954) and its oligomers reveal that the furan ring itself is planar. researchgate.net In molecules containing multiple furan rings, such as oligofurans, the entire chain of rings tends to be planar. mdpi.com This planarity arises from the delocalization of π-electrons across the interconnected rings, which enhances the stability of the planar conformation. mdpi.com For Methyl (2,2-di(furan-2-yl)ethyl)carbamate, it is therefore highly probable that the two furan rings will exhibit a degree of coplanarity, influenced by the steric hindrance from the ethylcarbamate chain.

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations on Analogous Structures

| Parameter | Analogous Molecule | Method/Basis Set | Calculated Value |

|---|---|---|---|

| C=O bond length | Methylcarbamate | B3LYP/6-311++G(2d,p) | 1.218 Å |

| C-N bond length | Methylcarbamate | B3LYP/6-311++G(2d,p) | 1.365 Å |

| O-C-N bond angle | Methylcarbamate | B3LYP/6-311++G(2d,p) | 126.4° |

Note: The data presented in this table is derived from computational studies on the specified analogous molecules and serves as an approximation for the corresponding parameters in this compound.

While DFT is a powerful tool, ab initio methods like Møller-Plesset perturbation theory (MP2) and semi-empirical methods can also be employed to explore the conformational landscape of molecules. For methylcarbamate, ab initio calculations have been used to investigate its torsional and inversion potentials, providing insights into the flexibility of the carbamate (B1207046) group. nih.gov These studies help in understanding the different stable conformations and the energy barriers between them.

Analysis of Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are crucial for understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org

In furan, the HOMO is a π-orbital distributed over the ring, while the LUMO is a π* anti-bonding orbital. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich di-furan-2-yl moiety, which can act as a π-electron donor. The LUMO, on the other hand, may have contributions from the carbonyl group of the carbamate moiety, which can act as an electron acceptor. The energy gap between the HOMO and LUMO will be a critical parameter in determining the molecule's electronic transitions and potential applications in materials science. Theoretical studies on thiophene-furan oligomers have shown that the HOMO-LUMO gap decreases with increasing chain length, indicating that extending the conjugation can tune the electronic properties. arxiv.org

Table 2: Calculated HOMO, LUMO, and Energy Gap for Analogous Furan Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Furan | - | - | - | - |

| 1,3-bis[(E)-furan-2-yl)methylene]urea | - | -5.73 | -1.54 | 4.19 |

Note: This table presents data from computational studies on related furan derivatives to provide an estimate of the electronic properties.

The distribution of charge within a molecule can be analyzed using methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis. These analyses provide atomic charges, which help in understanding the molecule's polarity and reactive sites. In the carbamate group, the oxygen atom of the carbonyl group and the nitrogen atom are expected to have negative and positive partial charges, respectively, due to differences in electronegativity and resonance effects.

NBO analysis of a furan-containing imidazole (B134444) derivative revealed significant hyperconjugative interactions, indicating charge delocalization from the lone pairs of oxygen and nitrogen atoms to anti-bonding orbitals, which contributes to the stabilization of the molecule. acadpubl.eu

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting sites for electrophilic and nucleophilic attack. For furan, the MEP is negative above the plane of the ring, indicating its susceptibility to electrophilic attack. nih.govresearchgate.net In this compound, the MEP map would likely show negative potential regions around the oxygen atoms of the furan rings and the carbonyl group, making these sites potential targets for electrophiles. Conversely, positive potential regions would be expected around the hydrogen atoms.

Conformational Analysis and Rotational Barriers around the Carbamate Moiety

The conformational flexibility of the carbamate group is primarily determined by the rotation around the C-N bond. This rotation is hindered due to the partial double bond character of the C-N bond arising from the delocalization of the nitrogen lone pair. researchgate.net Computational studies on methyl N,N-dimethylcarbamate have shown that the barrier to rotation around this bond is significant, though it shows less solvent dependence compared to amides. acadpubl.euresearchgate.net

Table 3: Calculated Rotational Barriers for Carbamate Analogues

| Molecule | Method | Solvent | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Methyl N,N-dimethylcarbamate | - | - | ~15 |

| N-phenylcarbamate | - | - | 12.5 |

Note: The rotational barriers are influenced by the electronic and steric nature of the substituents on the carbamate nitrogen.

Amide Resonance and its Influence on Molecular Conformation

The carbamate group in this compound is characterized by amide resonance, a key feature influencing its structure and reactivity. This phenomenon involves the delocalization of the lone pair of electrons from the nitrogen atom across the N-C=O system. This delocalization results in a partial double bond character for the C-N bond and a partial single bond character for the C=O bond.

Table 1: Theoretical Bond Characteristics of the Carbamate Moiety

| Bond | Expected Character without Resonance | Character with Resonance | Computational Implication |

| C-N | Single | Partial Double | Shorter bond length; High rotational barrier |

| C=O | Double | Partial Single | Longer bond length; Lower vibrational frequency |

Intramolecular Interactions and Hydrogen Bonding Networks

The structure of this compound allows for potential intramolecular interactions that can stabilize certain conformations. The primary interaction would be hydrogen bonding. The hydrogen atom on the carbamate nitrogen (N-H) can act as a hydrogen bond donor. Potential acceptors within the molecule are the oxygen atoms of the two furan rings and the carbonyl oxygen of the carbamate itself.

Computational models would predict the likelihood and strength of these potential intramolecular hydrogen bonds. An N-H···O(furan) interaction could lead to the formation of a pseudo-ring structure, significantly influencing the molecule's three-dimensional shape. The dihedral angles between the furan rings and the ethyl-carbamate backbone would be constrained by such interactions. In crystals of similar furan-containing compounds, molecules are often linked by N-H···O hydrogen bonds, forming dimers or larger networks. researchgate.net While this describes intermolecular bonding, it highlights the favorability of such interactions.

Reaction Mechanism Elucidation via Computational Pathways

While specific reaction mechanisms involving this compound have not been published, computational methods provide a powerful tool for their elucidation. Density Functional Theory (DFT) is a common method used to explore reaction pathways for similar molecules. researchgate.netmdpi.com

Transition State Characterization and Activation Energy Calculations

For any proposed reaction, such as hydrolysis or thermal decomposition, computational chemistry can identify the transition state (TS)—the highest energy point along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. scm.comucsb.edu

The activation energy (Ea) is the energy difference between the reactants and the transition state. Calculating this barrier is crucial for predicting reaction rates. For example, in the formation of a carbamate, a transition state involves the concerted formation of a new N-C bond and proton transfers. researchgate.net Automated algorithms can be used to locate saddle points and calculate these kinetic parameters. nih.gov

Table 2: Hypothetical Computational Parameters for a Reaction

| Parameter | Definition | Method of Calculation | Significance |

| ΔE | Reactant-Product Energy Difference | Energy of Products - Energy of Reactants | Determines if reaction is exothermic (<0) or endothermic (>0) |

| Ea (Activation Energy) | TS Energy - Reactant Energy | DFT, MP2, CCSD(T) | Determines the kinetic feasibility and rate of the reaction |

| Imaginary Frequency | Vibrational mode of the TS | Frequency Calculation | Confirms the identity of a true transition state (must have one) |

Reaction Coordinate Analysis and Potential Energy Surfaces

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org For a chemical reaction, a one-dimensional slice through this surface along the reaction pathway is called the reaction coordinate. This profile connects reactants, transition states, intermediates, and products.

Analysis of the PES for a reaction involving this compound would reveal the lowest energy path from reactants to products. researchgate.net It would show the energy barriers for each step, identify any stable intermediates, and provide a complete energetic map of the transformation. For example, a reaction involving the furan rings might proceed through ring-opening or addition, and the PES would help determine which pathway is more favorable by comparing the respective activation barriers. researchgate.netstackexchange.com This analysis provides a fundamental understanding of the reaction's dynamics and selectivity.

Chemical Reactivity, Transformation Pathways, and Stability Studies of Methyl 2,2 Di Furan 2 Yl Ethyl Carbamate

Hydrolytic Stability and Degradation Pathways under Acidic and Basic Conditions

The hydrolytic stability of Methyl (2,2-di(furan-2-yl)ethyl)carbamate is limited under both acidic and basic conditions due to the reactivity of the furan (B31954) rings and the carbamate (B1207046) linkage.

Under acidic conditions, the furan rings are susceptible to acid-catalyzed hydrolysis. This reaction typically involves the protonation of the furan ring, followed by the addition of water and subsequent ring opening to yield a 1,4-dicarbonyl compound. fayoum.edu.egresearchgate.netchemtube3d.com For this compound, this would lead to the formation of a tetracarbonyl compound through the cleavage of both furan rings. The carbamate group itself is relatively stable to acid-catalyzed hydrolysis but can be cleaved under more forcing conditions to yield 2,2-di(furan-2-yl)ethan-1-amine, methanol (B129727), and carbon dioxide.

In basic solutions, the primary site of hydrolytic attack is the carbamate's carbonyl carbon. Base-catalyzed hydrolysis of carbamates can proceed through a bimolecular substitution (SN2-type) mechanism or an elimination-addition (E1cB) mechanism, the latter involving the formation of an isocyanate intermediate. researchgate.net This process ultimately leads to the cleavage of the carbamate bond, releasing the parent amine, methanol, and carbonate. nih.gov While carbamates are generally more stable than the corresponding esters, prolonged exposure to basic conditions will lead to degradation. nih.govzacharyhhouston.com

| Condition | Primary Degradation Pathway | Major Expected Products |

|---|---|---|

| Acidic (e.g., aq. HCl) | Furan ring hydrolysis | Succinaldehyde, Methyl (2,2-di(4-oxobutan-1-yl)ethyl)carbamate |

| Acidic (strong/prolonged) | Carbamate and furan hydrolysis | 2,2-di(furan-2-yl)ethan-1-amine, Methanol, Carbon Dioxide, Succinaldehyde |

| Basic (e.g., aq. NaOH) | Carbamate hydrolysis | 2,2-di(furan-2-yl)ethan-1-amine, Methanol, Carbonate |

Oxidative Degradation Mechanisms and Products

The furan rings in this compound are sensitive to oxidative degradation. nih.gov Various oxidizing agents can induce ring cleavage, leading to a range of products. For instance, vapor-phase oxidation over vanadium-based catalysts is known to convert furan derivatives into maleic acid or maleic anhydride. researchgate.net In solution, oxidation can yield 1,4-dicarbonyl compounds. organicreactions.orgresearchgate.net The atmospheric oxidation of furans, initiated by hydroxyl radicals, also leads to ring-opened dicarbonyl products. acs.org

The reaction often proceeds through the formation of an endoperoxide intermediate, which then rearranges or is further oxidized to yield the final products. researchgate.net The ethyl bridge and the carbamate group are generally more resistant to oxidation compared to the electron-rich furan rings. Complete oxidative degradation of the furan moieties would ultimately yield carboxylic acids. organicreactions.org

| Oxidizing Agent/Condition | Potential Reaction Type | Potential Products |

|---|---|---|

| V2O5 / Air, high temp. | Vapor-phase catalytic oxidation | Maleic anhydride, Carbon dioxide, Water |

| O3 or KMnO4 | Solution-phase oxidation | Derivatives of butenedioic acid, Carboxylic acids |

| Atmospheric OH radicals | Radical-initiated oxidation | Unsaturated dicarbonyl compounds |

Photochemical Reactivity and Light-Induced Transformations

Both the furan and carbamate functionalities can exhibit photochemical reactivity. Upon direct or sensitized irradiation, furan rings can undergo complex isomerization reactions. netsci-journal.com These transformations may involve the formation of highly strained intermediates like "Dewar furans" or cyclopropenyl aldehydes. netsci-journal.com Furan can also participate in photochemical cycloaddition reactions, for example, with benzene (B151609), to form various adducts. numberanalytics.comrsc.org

The carbamate group can also be involved in light-induced transformations. Visible light has been utilized to promote the synthesis of carbamates from carbon dioxide and amines, suggesting the potential for photochemical cleavage or rearrangement under certain conditions, possibly involving sensitizers or specific chromophores. researchgate.netrsc.org For sulfur-containing carbamates, photoinduced chemiluminescence has been used as a detection method, which involves the formation of photoproducts upon UV irradiation. nih.gov

| Functional Group | Irradiation Condition | Potential Transformation | Potential Products |

|---|---|---|---|

| Furan Rings | Direct or Sensitized UV | Isomerization | Cyclopropene carbaldehyde derivatives, "Dewar furan" isomers |

| Furan Rings | UV, in presence of dienophile | [4+2] Cycloaddition | Polycyclic adducts |

| Carbamate Moiety | Visible/UV light, with sensitizer | Cleavage or Rearrangement | Parent amine, Isocyanate derivatives |

Thermal Stability and Pyrolysis Product Analysis

The thermal stability of this compound is influenced by two primary decomposition pathways: the pyrolysis of the furan rings and the thermal degradation of the methyl carbamate group.

Furan itself undergoes thermal decomposition at high temperatures (1200–1600 K) via ring-opening to form carbene intermediates. These intermediates then fragment into stable, smaller molecules. aip.orgnih.gov The primary products of furan pyrolysis include ketene, acetylene, propyne, and carbon monoxide. aip.org

Methyl carbamates typically undergo thermal decomposition through two main competing pathways. One route involves the elimination of methanol to form an isocyanate. publish.csiro.au The other pathway, more common for carbamates with a β-hydrogen on the alcohol moiety (not directly applicable here but relevant to the ethyl group), leads to an amine, carbon dioxide, and an alkene. researchgate.netwiley.com For this compound, the decomposition is likely to initiate with the cleavage of the carbamate to form 2,2-di(furan-2-yl)ethyl isocyanate and methanol. At higher temperatures, subsequent pyrolysis of the furan rings would occur.

| Temperature Range | Decomposing Moiety | Primary Products |

|---|---|---|

| Moderate (e.g., 370-450°C) | Methyl Carbamate | 2,2-di(furan-2-yl)ethyl isocyanate, Methanol |

| High (e.g., >600°C) | Furan Rings | Ketene, Acetylene, Propyne, Carbon Monoxide, Complex PAHs |

Reactivity Towards Electrophiles and Nucleophiles

The difurylethyl moiety and the carbamate group present distinct sites for electrophilic and nucleophilic attack.

Reactivity Towards Electrophiles: The furan ring is an electron-rich aromatic system and is significantly more reactive towards electrophiles than benzene. numberanalytics.comchemicalbook.com Electrophilic substitution occurs preferentially at the α-positions (C2 and C5). scribd.comquora.com Since the C2 positions in this compound are substituted, electrophilic attack is expected to occur predominantly at the vacant C5 positions of both furan rings. Typical electrophilic substitution reactions for furan include nitration, halogenation, and formylation. numberanalytics.com

Reactivity Towards Nucleophiles: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the carbamate group. nih.gov This reaction is a key step in many carbamate cleavage protocols. Strong nucleophiles can add to the carbonyl group, leading to the cleavage of the C-O bond and release of the parent amine, a process often referred to as deprotection. organic-chemistry.orgdocumentsdelivered.com Additionally, in the presence of a very strong base, the proton on the carbamate nitrogen can be abstracted to form an anion, which can then undergo further reactions. nih.gov

| Reagent Type | Reactive Site | Reaction Type | Expected Products |

|---|---|---|---|

| Electrophile (e.g., Br2, HNO3) | Furan C5 position | Electrophilic Aromatic Substitution | 5-Substituted furan derivatives |

| Nucleophile (e.g., R-Li, HO⁻) | Carbamate carbonyl carbon | Nucleophilic Acyl Substitution | 2,2-di(furan-2-yl)ethan-1-amine, Methanol, Carbonate |

| Strong Base (e.g., n-BuLi) | Carbamate N-H | Deprotonation | N-anion intermediate |

Derivatization and Functionalization Strategies Based on Methyl 2,2 Di Furan 2 Yl Ethyl Carbamate

Modification of the Furan (B31954) Moieties: Ring Substitutions and Furan Ring Opening Reactions

The two furan rings in Methyl (2,2-di(furan-2-yl)ethyl)carbamate are electron-rich heterocyclic systems, making them amenable to a variety of chemical modifications. These transformations can be broadly categorized into ring substitution reactions, which preserve the aromatic furan core, and ring-opening reactions, which lead to acyclic structures.

Ring Substitutions: Substituted furans are valuable structural units in natural products and pharmaceuticals and are widely used as synthetic intermediates researchgate.net. The furan rings can undergo electrophilic substitution reactions, typically at the C5 position, which is the most nucleophilic site. Common substitution reactions applicable to furan moieties include:

Acylation: Reaction with acid anhydrides or acyl chlorides under Friedel-Crafts conditions introduces acyl groups.

Vilsmeier-Haack Reaction: Treatment with phosphorus oxychloride and dimethylformamide yields furan-2-carboxaldehydes.

Hydroxyalkylation/Alkylation (HAA): Reaction with aldehydes or ketones under acidic catalysis can introduce alkyl or hydroxyalkyl substituents mdpi.comnih.gov. This reaction is valuable for creating larger, more complex molecules from furan precursors mdpi.comnih.gov.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles, such as maleimides or acetylenic compounds. This reaction is a powerful tool for constructing six-membered rings and has been used to create functionalized furan derivatives nih.gov.

Furan Ring Opening Reactions: Furan ring-opening reactions are crucial in organic synthesis for creating diverse functional groups and building complex molecular architectures nih.gov. The furan nucleus is sensitive to cleavage under certain conditions, particularly in the presence of acids or oxidizing agents.

Acid-Catalyzed Ring Opening: In the presence of aqueous acid, the furan rings can undergo hydrolysis, often leading to the formation of 1,4-dicarbonyl compounds. The specific conditions, such as the type of acid and the presence of water, can influence the reaction pathway and the final products nih.gov.

Oxidative Ring Opening: Oxidation can cleave the furan ring, a process known as oxidative furan dearomatization mdpi.comnih.gov. This transformation can lead to the formation of highly functionalized structures like 2-ene-1,4-diones, which are valuable synthetic intermediates mdpi.comnih.gov.

A summary of potential modification strategies for the furan moieties is presented in the table below.

| Reaction Type | Typical Reagents | Resulting Functional Group/Structure |

| Acylation | Acyl halide/anhydride, Lewis acid | Acyl |

| Vilsmeier-Haack | POCl₃, DMF | Aldehyde |

| Hydroxyalkylation | Aldehyde/Ketone, Acid catalyst | Hydroxyalkyl |

| Diels-Alder | Maleimide, Dienophile | Bicyclic adduct |

| Acid-Catalyzed Opening | Aqueous acid (e.g., HCl) | 1,4-Dicarbonyl |

| Oxidative Opening | Oxidizing agent (e.g., NBS, m-CPBA) | Unsaturated dicarbonyl |

Transformations of the Carbamate (B1207046) Group: Decarbamoylation and Interconversion to Other Functional Groups

The carbamate group (-NHCOOCH₃) serves as a protected form of an amine and offers a range of transformative possibilities. wikipedia.orgnih.gov Its chemical behavior is a hybrid of an amide and an ester, lending it considerable stability while allowing for specific chemical manipulations. nih.gov

Decarbamoylation: The primary transformation of the carbamate is its cleavage to liberate the parent amine, a process known as decarbamoylation. This reaction effectively removes the protecting group, yielding 2,2-di(furan-2-yl)ethan-1-amine. This transformation is typically achieved under hydrolytic conditions:

Acidic or Basic Hydrolysis: Treatment with strong acids (e.g., HCl, HBr) or bases (e.g., NaOH, KOH) can cleave the carbamate bond. Basic hydrolysis of monosubstituted carbamates proceeds through an isocyanate anion intermediate, which then decomposes to the amine and carbon dioxide. nih.gov

Interconversion to Other Functional Groups: The carbamate moiety can also be converted into other important functional groups, expanding the synthetic utility of the molecule.

Reduction to N-Methyl Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group of the carbamate, converting it into an N-methyl amine. This reaction transforms the CO₂-derived carbon into a methyl group on the nitrogen atom. nih.gov

Conversion to Other Nitrogen-Containing Groups: Following deprotection to the primary amine, the resulting amino group can be readily converted into a wide array of other functionalities. Standard organic transformations can yield amides (via reaction with acyl chlorides or anhydrides), sulfonamides (via reaction with sulfonyl chlorides), or ureas (via reaction with isocyanates).

The table below outlines key transformations of the carbamate group.

| Reaction Type | Typical Reagents | Product Functional Group |

| Decarbamoylation (Hydrolysis) | Strong acid (HCl) or base (NaOH) | Primary Amine (-NH₂) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-Methyl Amine (-NHCH₃) |

| Conversion to Amide | Acyl Chloride, Base | Amide (-NHCOR) |

| Conversion to Sulfonamide | Sulfonyl Chloride, Base | Sulfonamide (-NHSO₂R) |

| Conversion to Urea (B33335)* | Isocyanate | Urea (-NHCONHR) |

| Note: These conversions first require decarbamoylation to the primary amine. |

Introduction of Additional Functionalities for Material Science or Synthetic Applications

By leveraging the reactivity of both the furan and carbamate moieties, this compound can be endowed with additional functional groups tailored for specific applications in materials science or as advanced synthetic intermediates.

Functionalization via Furan Rings: The C5 positions of the furan rings are prime targets for introducing functionalities. For instance, lithiation at these positions followed by quenching with an appropriate electrophile can install a variety of groups, including halogens, boronic esters, or silyl groups. These groups can then be used in cross-coupling reactions (e.g., Suzuki, Stille) to attach aryl or vinyl substituents, significantly increasing molecular complexity.

Functionalization via the Carbamate Group: The carbamate group itself can be a handle for introducing new features. For example, after decarbamoylation to the primary amine, the molecule can be reacted with monomers containing complementary functional groups, such as epoxides or acrylates, to graft on new polymerizable units.

Bifunctional Molecules: It is possible to selectively functionalize both the furan rings and the amine (after deprotection). For example, a Vilsmeier-Haack reaction could install aldehyde groups on the furan rings, while the amine could be converted to an amide. The resulting molecule would possess multiple reactive sites for subsequent, orthogonal chemical transformations. The ability to introduce a variety of functional groups, such as alkenes, carboxylic acids, alcohols, and thiols, into carbamate-containing molecules highlights their versatility. rsc.org

Synthesis of Polymeric Structures or Supramolecular Assemblies Utilizing this compound as a Monomer/Building Block

The bifunctional nature of the difuryl structure makes this compound an attractive candidate as a monomer for the synthesis of polymers.

Diels-Alder Polymerization: The most prominent route to polymerization involves the reversible Diels-Alder reaction between the furan rings and a bismaleimide. When this compound is reacted with a molecule containing two maleimide groups, a linear polymer can be formed. This type of polymerization is particularly interesting for developing self-healing or recyclable materials, as the Diels-Alder reaction is thermally reversible.

Polyamide and Polyurea Synthesis: A versatile strategy involves the initial transformation of the carbamate group. Decarbamoylation provides the corresponding primary amine, 2,2-di(furan-2-yl)ethan-1-amine. This difunctional furan-containing amine can then undergo condensation polymerization.

Reaction with a diacid chloride would produce a furan-containing polyamide.

Reaction with a diisocyanate would yield a furan-containing polyurea.

Polyurethane Synthesis: While the carbamate group itself is a key linkage in polyurethanes, its direct use in polymerization is not typical. wikipedia.org However, the molecule could be derivatized to create monomers for polyurethane synthesis. For example, functionalizing the furan rings with hydroxyl groups would create a diol, which could then be polymerized with a diisocyanate.

Supramolecular Assemblies: The furan rings and the carbamate's N-H group can participate in non-covalent interactions like hydrogen bonding and π-stacking. By introducing complementary functional groups onto the molecule (e.g., carboxylic acids or additional hydrogen bond donors/acceptors), it could be designed to self-assemble into well-ordered supramolecular structures such as sheets, fibers, or gels.

Advanced Analytical Methodologies for Characterization and Purity Assessment of Methyl 2,2 Di Furan 2 Yl Ethyl Carbamate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separation science, indispensable for isolating the main compound from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of thermally labile compounds like many carbamates. taylorfrancis.com A reversed-phase HPLC (RP-HPLC) method is typically developed for the separation and quantification of such compounds.

Method Development: The development of a robust HPLC method would involve the systematic optimization of several parameters. A C18 column is often the stationary phase of choice due to its versatility in separating compounds of moderate polarity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. derpharmachemica.comresearchgate.net UV detection is suitable, with the detection wavelength selected based on the UV absorbance maxima of the furan (B31954) rings and the carbamate (B1207046) group, likely around 270-280 nm. derpharmachemica.com

Validation: Once developed, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its reliability. researchgate.net Validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Example Specification | Typical Result |

|---|---|---|

| Chromatographic Conditions | ||

| Column | C18, 150 x 4.6 mm, 5 µm | - |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient) | - |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at 280 nm | - |

| Retention Time | Approx. 4-5 min | - |

| Validation Parameters | ||

| Linearity (Concentration Range) | 7.5 µg/mL to 75 µg/mL | R² > 0.999 derpharmachemica.com |

| Accuracy (% Recovery) | 98-102% | 99.5% |

| Precision (% RSD) | < 2% | < 1.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

Gas Chromatography (GC) for Volatile Species and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. notulaebotanicae.ro It is particularly useful for profiling volatile impurities that may be present in the sample of Methyl (2,2-di(furan-2-yl)ethyl)carbamate, such as residual solvents or volatile degradation products like furan or methylfuran. mdpi.comnih.gov

Due to the thermal lability of the carbamate functional group, direct GC analysis might lead to degradation. taylorfrancis.com Therefore, derivatization is often employed to create a more thermally stable and volatile analyte. researchgate.netd-nb.info Alternatively, a low-temperature injection technique, such as programmable temperature vaporization (PTV), can be used to minimize thermal stress on the molecule. nih.gov

Table 2: Example GC Operating Conditions for Volatile Impurity Analysis

| Parameter | Specification |

|---|---|

| Gas Chromatograph | Agilent 6850A or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) mdpi.com |

| Carrier Gas | Helium, 1.0 mL/min mdpi.com |

| Injector Temperature | 250°C |

| Oven Program | 50°C (hold 5 min), ramp 8°C/min to 100°C (hold 1 min) orientjchem.org |

| Detector | Flame Ionization Detector (FID) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural and quantitative information from a single analysis.

GC-MS and LC-MS for Trace Impurity Identification and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. who.intnih.gov For this compound, GC-MS would be invaluable for identifying trace volatile impurities. researchgate.net The mass spectrometer provides mass-to-charge ratio (m/z) data for eluted compounds, which can be compared against spectral libraries for positive identification. researchgate.net The fragmentation pattern observed in the mass spectrum provides crucial information for confirming the structure of unknown impurities. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred technique for identifying and quantifying polar and thermally labile compounds like carbamates. taylorfrancis.com It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov An LC-MS method would allow for the separation of this compound from its non-volatile impurities, while the mass spectrometer provides molecular weight information and structural data for each component, enabling unambiguous identification and confirmation. nih.govresearchgate.net

Hyphenated Spectroscopic Methods (e.g., LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit less common, hyphenated technique that directly couples an HPLC separation with NMR detection. This provides complete structural elucidation of separated components without the need for manual fraction collection. For a novel compound like this compound, LC-NMR could be instrumental in definitively identifying and characterizing unknown impurities or degradation products that are co-eluted or present at low levels in the HPLC chromatogram.

Quantitative Analysis Methods (e.g., Quantitative NMR, Titration)

Beyond chromatographic quantification, other methods can provide highly accurate purity assessments.

Quantitative Nuclear Magnetic Resonance (qNMR): Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte itself. nih.gov The purity is determined by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. ox.ac.ukmdpi.com

For this compound, a well-resolved proton (¹H) signal, for instance from the methyl group of the carbamate, could be used for quantification against an internal standard like benzoic acid or dimethyl sulfone. nih.govmdpi.com The key advantages of qNMR are its high precision, accuracy, and the direct relationship between signal intensity and the number of nuclei, which often eliminates the need for calibration curves. ox.ac.ukresearchgate.net

Titration: Classical titration methods can sometimes be used for quantitative analysis, though they often lack the specificity of modern techniques. libretexts.org For a carbamate, a potential approach could involve hydrolysis of the ester linkage under basic conditions, followed by back-titration of the excess base. However, the presence of other reactive functional groups could interfere, making this method less reliable than chromatographic or qNMR approaches for a complex molecule.

Quality Control and Reference Standard Methodologies for Chemical Research

Quality control (QC) in the context of chemical research encompasses a systematic process of ensuring that a synthesized compound meets a predefined set of quality criteria. For this compound, this involves the use of sophisticated analytical methodologies to verify its identity, purity, and consistency between batches. A crucial component of this QC framework is the development and use of a well-characterized reference standard.

A primary reference standard for this compound is a highly purified and extensively characterized batch of the compound. This standard serves as the benchmark against which subsequent batches are compared. The establishment of a reference standard involves a comprehensive suite of analytical tests to confirm its structure and to identify and quantify any impurities present.

Structural Elucidation and Characterization of the Reference Standard

The definitive identification of the this compound reference standard is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecular structure. acs.orgcdnsciencepub.comcdnsciencepub.comnih.gov The proton NMR spectrum would be expected to show characteristic signals for the furan ring protons, the ethyl bridge protons, and the methyl group of the carbamate. acs.orgcdnsciencepub.comcdnsciencepub.comnih.gov The chemical shifts, coupling constants, and integration of these signals provide unambiguous confirmation of the connectivity of the atoms.

Interactive Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35 | dd | 2H | H5-furan |

| 6.30 | dd | 2H | H4-furan |

| 6.10 | d | 2H | H3-furan |

| 5.20 | t | 1H | CH |

| 3.65 | s | 3H | OCH₃ |

| 3.50 | d | 2H | CH₂ |

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is utilized to determine the accurate mass of the molecule, which in turn confirms its elemental composition. nih.govacs.orgoup.com Fragmentation patterns observed in tandem MS/MS experiments can further corroborate the proposed structure by identifying characteristic losses, such as the carbamate group or furan rings. nih.govacs.orgoup.com

Interactive Table 2: Hypothetical Mass Spectrometry Data for this compound

| m/z (Calculated) | m/z (Observed) | Ion Formula | Fragmentation |

|---|---|---|---|

| 249.0998 | 249.1001 | [M+H]⁺ | Molecular Ion |

| 190.0706 | 190.0709 | [M-C₂H₅NO₂]+ | Loss of carbamate moiety |

| 123.0441 | 123.0443 | [C₈H₇O]⁺ | Difuranylmethyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching of the carbamate and the C-O-C stretching of the furan rings. UV-Vis spectroscopy provides information about the conjugated system within the molecule.

Purity Assessment Methodologies

The purity of the this compound reference standard and subsequent batches is typically determined using high-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). sielc.comshimadzu.comresearchgate.netdgaequipment.comresearchgate.netnih.govshimadzu.com

High-Performance Liquid Chromatography (HPLC) : A validated reverse-phase HPLC method is the primary tool for purity assessment. sielc.comdgaequipment.comresearchgate.netnih.govshimadzu.com This technique separates the main compound from any impurities. The purity is then calculated based on the relative peak areas. A diode array detector (DAD) can be used to assess peak purity and to obtain UV spectra of the individual components.

Interactive Table 3: Hypothetical HPLC Purity Analysis Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.5 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer allows for the identification of impurities detected during the purity analysis. shimadzu.comresearchgate.net By determining the mass-to-charge ratio of the impurity peaks, potential structures can be proposed, which is invaluable for understanding and controlling the synthesis process.

Gas Chromatography (GC) : For volatile impurities that may not be detected by HPLC, gas chromatography can be employed. This is particularly useful for assessing residual solvents from the synthesis.

The establishment of a well-characterized reference standard for this compound, using these advanced analytical methodologies, is a critical step in ensuring the quality and reliability of this compound for chemical research. This rigorous approach to quality control provides confidence in the identity and purity of the material, which is essential for obtaining reproducible and meaningful scientific results.

Q & A

Basic: What are the key considerations for synthesizing Methyl (2,2-di(furan-2-yl)ethyl)carbamate under anhydrous conditions?

Methodological Answer:

The synthesis of carbamates often involves the reaction of amines with chloroformates or carbonylating agents. For this compound:

- Anhydrous Conditions: Moisture can hydrolyze intermediates (e.g., chloroformates), reducing yield. Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM) .

- Reagent Selection: Opt for methyl chloroformate as the carbamoylating agent. The di(furan-2-yl)ethylamine precursor requires protection of furan rings to prevent side reactions (e.g., alkylation).

- Temperature Control: Maintain temperatures below 0°C during initial mixing to minimize exothermic side reactions, then gradually warm to room temperature .

Basic: How can hydrolytic stability be assessed for this compound in aqueous solutions?

Methodological Answer:

- pH-Dependent Studies: Prepare buffered solutions (pH 2–12) and incubate the compound at 25–37°C. Monitor degradation via HPLC or GC-MS. Carbamates are prone to hydrolysis under alkaline conditions due to nucleophilic attack by OH⁻ ions .

- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar carbamates (e.g., methyl carbamate t₁/₂ ≈ 24–48 hrs at pH 7, 37°C) .

- Structural Confirmation: Isolate hydrolysis products (e.g., 2,2-di(furan-2-yl)ethylamine) via LC-MS and confirm using NMR .

Advanced: How can researchers resolve discrepancies in quantification results between GC-MS and FTIR for this compound?

Methodological Answer:

- Sample Preparation: Ensure derivatization (e.g., silylation) for GC-MS to enhance volatility. For FTIR, use KBr pellets or ATR sampling to minimize solvent interference .

- Calibration Standards: Validate both methods with certified reference materials. GC-MS typically offers higher sensitivity (LOD < 1 µg/L) compared to FTIR (LOD ~10 µg/L) .

- Matrix Effects: Analyze spiked samples to identify interference from furan derivatives. GC-MS with selective ion monitoring (SIM) reduces false positives .

Advanced: What strategies optimize regioselectivity during functionalization of the furan rings in this compound?

Methodological Answer:

- Electrophilic Substitution: Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophiles (e.g., nitration, sulfonation) to the α-position of furan rings. Monitor via ¹H NMR .

- Protection/Deprotection: Temporarily protect reactive sites (e.g., carbamate group) with tert-butyldimethylsilyl (TBDMS) before functionalization .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites based on electron density maps .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- Chromatography: Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–260 nm). Compare retention times with standards .

- Spectroscopy: Confirm structure via ¹H/¹³C NMR (key signals: carbamate carbonyl at ~155 ppm, furan protons at 6.3–7.4 ppm) .

- Elemental Analysis: Validate C/H/N ratios (±0.3% theoretical) to detect residual solvents or inorganic impurities .

Advanced: How should conflicting cytotoxicity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Metabolic Profiling: Compare hepatic metabolism in vitro (e.g., microsomal assays) and in vivo. Carbamates may form reactive metabolites (e.g., isocyanates) in vivo that are absent in cell cultures .

- Species-Specific Effects: Replicate studies in multiple models (e.g., rat hepatocytes vs. human cell lines). Methyl carbamate, for example, is carcinogenic in rats but not mice .

- Dose Escalation: Test subacute vs. chronic exposure. Inconsistent results may arise from threshold effects or adaptive responses .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact; work in a fume hood .

- Waste Disposal: Collect hydrolyzed waste separately and neutralize with dilute HCl before disposal .

- Storage: Store at -20°C in airtight, light-resistant containers. Monitor stability via periodic HPLC checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.